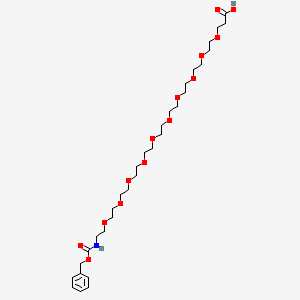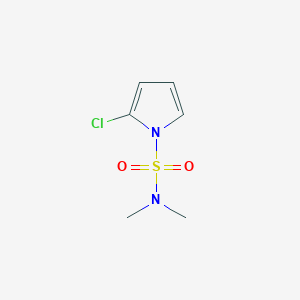
Cbz-N-PEG10-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-N-PEG10-acid is a polyethylene glycol derivative containing a carbobenzoxy-protected amino group and a terminal carboxylic acid. This compound is widely used in drug delivery systems due to its hydrophilic polyethylene glycol spacer, which increases solubility in aqueous media .
Métodos De Preparación
Cbz-N-PEG10-acid is synthesized through a series of chemical reactions involving the protection of the amino group with a carbobenzoxy group and the attachment of a polyethylene glycol chain with a terminal carboxylic acid. The synthetic route typically involves the following steps:
Protection of the amino group: The amino group is protected using a carbobenzoxy group to prevent unwanted reactions during subsequent steps.
Attachment of polyethylene glycol chain: The protected amino group is then reacted with a polyethylene glycol chain containing a terminal carboxylic acid.
Deprotection: The carbobenzoxy group is removed under acidic conditions to yield the final product
Industrial production methods involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Cbz-N-PEG10-acid undergoes various chemical reactions, including:
Amide bond formation: The terminal carboxylic acid can react with primary amine groups in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide or dicyclohexylcarbodiimide to form stable amide bonds
Deprotection: The carbobenzoxy group can be removed under acidic conditions to expose the amino group for further reactions.
Substitution reactions: The exposed amino group can undergo substitution reactions with various electrophiles to form new derivatives.
Common reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, and acidic deprotection agents. The major products formed from these reactions are amide-linked conjugates and substituted derivatives .
Aplicaciones Científicas De Investigación
Cbz-N-PEG10-acid has numerous scientific research applications, including:
Drug delivery: It is used as a linker in drug delivery systems to improve the solubility and stability of therapeutic agents
Bioconjugation: The compound is employed in bioconjugation techniques to attach biomolecules such as proteins, peptides, and antibodies to various surfaces or carriers.
Polymer synthesis: It serves as a building block in the synthesis of functionalized polymers for various applications in chemistry and materials science.
Biomedical research: The compound is utilized in the development of diagnostic and therapeutic agents for various diseases.
Mecanismo De Acción
The mechanism of action of Cbz-N-PEG10-acid involves its ability to form stable amide bonds with primary amine groups. This property allows it to act as a linker in drug delivery systems, facilitating the attachment of therapeutic agents to carriers or surfaces. The hydrophilic polyethylene glycol spacer enhances the solubility and stability of the conjugated molecules, improving their bioavailability and therapeutic efficacy .
Comparación Con Compuestos Similares
Cbz-N-PEG10-acid is unique due to its combination of a carbobenzoxy-protected amino group and a terminal carboxylic acid linked through a polyethylene glycol chain. Similar compounds include:
Cbz-N-amido-PEG1-acid: A shorter polyethylene glycol chain with similar functional groups.
Cbz-N-amido-PEG2-acid: A slightly longer polyethylene glycol chain with similar functional groups.
Cbz-N-amido-PEG4-acid: A longer polyethylene glycol chain with similar functional groups.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53NO14/c33-30(34)6-8-36-10-12-38-14-16-40-18-20-42-22-24-44-26-27-45-25-23-43-21-19-41-17-15-39-13-11-37-9-7-32-31(35)46-28-29-4-2-1-3-5-29/h1-5H,6-28H2,(H,32,35)(H,33,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDBKZDEYOBVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53NO14 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[(2R)-3-[hydroxy-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B8029988.png)


![2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-b]pyridine hydrochloride](/img/structure/B8029999.png)
